molecular formula C10H11NO2 B3366093 1-(3-Amino-phenyl)-cyclopropanecarboxylic acid CAS No. 1314660-63-3

1-(3-Amino-phenyl)-cyclopropanecarboxylic acid

Cat. No.: B3366093
CAS No.: 1314660-63-3
M. Wt: 177.20
InChI Key: AYHVAIFQXYGDSS-UHFFFAOYSA-N
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Description

1-(3-Amino-phenyl)-cyclopropanecarboxylic acid is an organic compound characterized by a cyclopropane ring attached to a phenyl group with an amino substituent at the meta position and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Amino-phenyl)-cyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of a suitable phenyl derivative followed by the introduction of the amino and carboxylic acid groups. For instance, starting from 3-nitrophenylacetic acid, cyclopropanation can be achieved using a reagent like diazomethane. Subsequent reduction of the nitro group to an amino group can be performed using hydrogenation over a palladium catalyst. Finally, the carboxylic acid group can be introduced through hydrolysis.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors for the cyclopropanation step and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-phenyl)-cyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like amides or sulfonamides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.

Major Products:

    Oxidation: 1-(3-Nitro-phenyl)-cyclopropanecarboxylic acid.

    Reduction: 1-(3-Amino-phenyl)-cyclopropanol.

    Substitution: 1-(3-Acetamido-phenyl)-cyclopropanecarboxylic acid.

Scientific Research Applications

1-(3-Amino-phenyl)-cyclopropanecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-Amino-phenyl)-cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity.

Comparison with Similar Compounds

1-(3-Amino-phenyl)-cyclopropanecarboxylic acid can be compared with similar compounds such as:

    1-(4-Amino-phenyl)-cyclopropanecarboxylic acid: Differing in the position of the amino group, which can affect its reactivity and binding properties.

    1-(3-Amino-phenyl)-cyclobutanecarboxylic acid: Featuring a cyclobutane ring instead of a cyclopropane ring, leading to differences in steric effects and chemical stability.

    1-(3-Amino-phenyl)-propanoic acid: Lacking the cyclopropane ring, which results in a more flexible structure and different reactivity.

The uniqueness of this compound lies in its combination of a rigid cyclopropane ring with functional groups that enable diverse chemical reactions and biological interactions.

Properties

IUPAC Name

1-(3-aminophenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6H,4-5,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHVAIFQXYGDSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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